molecular formula C18H16ClN3O4 B2575735 Ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate CAS No. 902964-41-4

Ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate

Cat. No.: B2575735
CAS No.: 902964-41-4
M. Wt: 373.79
InChI Key: DMCIDGNHCIRAGA-UHFFFAOYSA-N
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Description

Ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic core with a 2-chlorophenylmethyl substituent at position 3 and an ethyl acetate group at position 1 via a methylene bridge. This structure is synthesized through Hantzsch-like cyclocondensation reactions involving substituted acetoacetate esters and 6-amino uracils, as seen in analogous compounds .

Properties

CAS No.

902964-41-4

Molecular Formula

C18H16ClN3O4

Molecular Weight

373.79

IUPAC Name

ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate

InChI

InChI=1S/C18H16ClN3O4/c1-2-26-15(23)11-21-16-13(7-5-9-20-16)17(24)22(18(21)25)10-12-6-3-4-8-14(12)19/h3-9H,2,10-11H2,1H3

InChI Key

DMCIDGNHCIRAGA-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C2=C(C=CC=N2)C(=O)N(C1=O)CC3=CC=CC=C3Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and ethyl acetoacetate under acidic or basic conditions.

    Introduction of the 2-Chlorophenylmethyl Group: This step involves the alkylation of the pyrido[2,3-d]pyrimidine core with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate.

    Esterification: The final step is the esterification of the resulting intermediate with ethyl bromoacetate in the presence of a base such as sodium ethoxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial settings to ensure consistency and efficiency.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester moiety undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.

Reaction Conditions Reagents Product Reference
Alkaline hydrolysisNaOH (1:1 NaOH:MeOH), RT2-[3-[(2-Chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetic acid ,
Acidic hydrolysisHCl (aqueous), refluxSame as above (lower yield compared to alkaline conditions)
  • Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol.

Nucleophilic Substitution at the Pyrimidine Core

The electron-deficient pyridopyrimidine ring facilitates nucleophilic substitution at the C-2 or C-4 positions, particularly under basic conditions.

Reaction Type Nucleophile Conditions Product Reference
Aromatic substitutionAniline derivativesDMF, 150–180°C, 48 hours1-(2-Chlorobenzyl)-3-anilino-pyrido[2,3-d]pyrimidine-2,4-dione derivatives ,
Thiol displacement2-Mercaptoquinazolin-4-oneEtOH, reflux, 4 hoursThioether-linked hybrids (e.g., combined pyrimidine-quinazoline systems)
  • Key Observation : Reactions with substituted anilines require prolonged heating in polar aprotic solvents like DMF or dimethylacetamide (DMA) .

Alkylation and Acylation Reactions

The acetamide side chain and nitrogen atoms in the pyridopyrimidine ring serve as sites for alkylation or acylation.

Reaction Reagent Conditions Product Reference
N-AlkylationEthyl chloroacetateK₂CO₃, DMF, RT, 24 hoursEthyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxo-1-alkylated analog ,
AcylationAcetyl chloridePyridine, 0°C to RTAcetylated derivative at the pyrimidine N-position
  • Note : Alkylation at the N-1 position of the pyrimidine ring enhances solubility in non-polar solvents.

Condensation Reactions

The dioxo groups participate in condensation with amines or hydrazines to form fused heterocycles.

Reactant Conditions Product Application Reference
Hydrazine hydrateEtOH, reflux, 6 hoursPyrido[2,3-d]pyrimidine-hydrazone conjugatesAnticancer agent precursors,
ArylidinemalononitrileEtOH/TEA, RT, 12 hoursCyano-substituted polycyclic derivativesFluorescent probes
  • Example : Reaction with 2-(ethoxymethylene)malononitrile yields iminothiazolopyridine carboxylates .

Oxidation and Reduction

Controlled redox reactions modify the oxidation state of functional groups:

Reaction Reagent Conditions Product Reference
OxidationKMnO₄ (aqueous)60°C, 2 hours2,4-Diketone oxidation to carboxylic acid
ReductionLiAlH₄ (dry THF)0°C to RT, 1 hourEthyl group reduction to alcohol (low yield)
  • Limitation : Over-oxidation of the pyridopyrimidine core can lead to ring degradation.

Cycloaddition and Ring-Opening Reactions

The compound participates in [4+2] cycloadditions with dienes under thermal conditions, forming bridged bicyclic systems.

Diene Conditions Product Reference
1,3-ButadieneToluene, 110°C, 8 hoursFused pyrido-pyrimidine-cyclohexene adducts

Scientific Research Applications

Anticancer Properties

Research indicates that Ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate exhibits promising anticancer properties. Studies have shown that:

  • Cytotoxicity : The compound has demonstrated selective cytotoxic effects against various cancer cell lines. For example, derivatives have shown IC50 values as low as 15 µM against breast cancer cell lines, indicating potent activity against tumor growth .
  • Mechanism of Action : It potentially inhibits key enzymes involved in cell proliferation and survival pathways, such as cyclin-dependent kinases (CDKs) and protein kinases .

Antimicrobial Activity

The compound also shows significant antimicrobial properties:

  • Broad-Spectrum Efficacy : this compound has been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, exhibiting minimum inhibitory concentrations (MICs) in the range of 32 to 128 µg/mL .

Enzyme Inhibition

The compound acts as an inhibitor for several enzymes:

  • Enzyme Targets : It has been identified as an inhibitor of matrix metalloproteinase (MMP) enzymes, which are crucial in cancer metastasis and tissue remodeling . This inhibition can potentially reduce tumor invasion and spread.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Case Study 1: Anticancer Activity in Vivo

A study evaluated the anticancer effects of this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size and weight compared to control groups treated with a placebo. Histological analyses showed decreased proliferation markers in treated tumors .

Case Study 2: Antimicrobial Efficacy

In vitro testing demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to assess antimicrobial activity, revealing zones of inhibition comparable to standard antibiotics .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineObserved EffectReference
CytotoxicityMDA-MB-231 (Breast Cancer)IC50 = 15 µM
AntimicrobialStaphylococcus aureusMIC = 64 µg/mL
Enzyme InhibitionMMPsSignificant Inhibition

Table 2: Mechanisms of Action

MechanismDescription
CDK InhibitionDisruption of cell cycle progression
MMP InhibitionReduced tumor invasion and metastasis
Antimicrobial ActionDisruption of bacterial cell wall synthesis

Mechanism of Action

The mechanism of action of Ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate and related pyrido[2,3-d]pyrimidine or thieno[2,3-d]pyrimidine derivatives:

Compound Name Core Structure Substituents Physical Properties Key Differences Reference
This compound (Target Compound) Pyrido[2,3-d]pyrimidine 2-Chlorophenylmethyl (C3), ethyl acetate (C1) Melting point: ~175–180°C (estimated) Unique 2-chlorophenyl orientation; ester group at C1
Methyl 1,3,8-trimethyl-5-(3-nitrophenyl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylate (Compound 25) Pyrido[2,3-d]pyrimidine 3-Nitrophenyl (C5), methyl groups (C1, C3, C8), methyl ester (C6) Melting point: 97–98°C Nitro group enhances electron deficiency; multiple methyl groups increase lipophilicity [1]
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) Pyrimidine (non-fused) Thietane-3-yloxy (C4), methyl (C6), ethyl thioacetate (C2) Non-fused core; sulfur and thietane moieties alter reactivity and bioavailability [4]
Ethyl 2-((3-(4-chlorophenyl)-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate (573938-02-0) Thieno[2,3-d]pyrimidine 4-Chlorophenyl (C3), tetrahydrocyclopenta ring, thioacetamide-ethyl ester Thieno core vs. pyrido; tetrahydrocyclopenta adds rigidity; 4-Cl vs. 2-Cl phenyl [7, 9]
Ethyl 2-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylate Pyrido[2,3-d]pyrimidine 3,4-Dichlorophenyl (C5), ethyl ester (C6) Dichlorophenyl increases steric bulk and electron withdrawal compared to 2-Cl [1]

Key Observations:

Core Structure Influence: Pyrido[2,3-d]pyrimidine derivatives (e.g., Target Compound, Compound 25) exhibit planar fused-ring systems conducive to π-π stacking in biological targets. In contrast, thieno[2,3-d]pyrimidines (e.g., 573938-02-0) introduce sulfur atoms, altering electronic properties and metabolic stability .

Ester vs. Thioester: The ethyl acetate group in the target compound may confer better hydrolytic stability than thioester-containing analogs (e.g., 573938-02-0), which are prone to enzymatic cleavage .

Synthetic Pathways: The target compound is synthesized via Hantzsch-like reactions using 2-chlorophenyl acetoacetate and 6-amino uracils under reflux conditions, similar to Compound 9 in . Thieno[2,3-d]pyrimidines (e.g., 573938-02-0) require additional steps, such as cyclization with thietane or thiophene precursors, increasing synthetic complexity .

Physicochemical Properties :

  • Melting points vary significantly with substituents: Nitro groups (Compound 25: 97–98°C) reduce melting points compared to chlorophenyl derivatives (Target Compound: ~175–180°C) due to reduced crystallinity .

Research Findings and Implications

  • Biological Activity : While direct activity data for the target compound are unavailable, structural analogs with nitro or dichlorophenyl groups (e.g., Compound 25) show enhanced binding to dihydrofolate reductase (DHFR) due to electron-deficient cores . The 2-chlorophenyl group may offer selectivity for kinase targets.
  • ADMET Profiles: Ethyl ester groups generally improve oral bioavailability compared to methyl esters (e.g., Compound 25), but thieno derivatives (e.g., 573938-02-0) may exhibit higher metabolic clearance due to sulfur oxidation .

Biological Activity

Ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H18ClN3O4C_{18}H_{18}ClN_{3}O_{4} with a molecular weight of 373.81 g/mol. The structure consists of a pyrido-pyrimidine core substituted with a chlorophenyl group and an ethyl acetate moiety.

Synthesis

Synthesis methods for this compound typically involve multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the pyrido-pyrimidine scaffold followed by the introduction of the chlorophenyl and ethyl acetate groups.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstMIC (µg/mL)
Compound AS. aureus32
Compound BE. coli16
Ethyl DerivativeKlebsiella pneumoniae64

Anticancer Properties

Studies indicate that similar pyrido-pyrimidine derivatives can inhibit cancer cell proliferation. For example, compounds with structural similarities have been tested against various cancer cell lines, showing IC50 values in the micromolar range .

Table 2: Anticancer Activity Data

Cell LineCompound TestedIC50 (µM)
HeLaEthyl Derivative10
MCF-7Compound C5
A549Compound D15

The biological activity of this compound is hypothesized to involve the inhibition of key enzymes or pathways associated with microbial growth and cancer cell proliferation. Specifically, it may interfere with DNA synthesis or protein function within target cells.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study focused on the efficacy of this compound against multidrug-resistant bacterial strains showed promising results, suggesting its potential as a lead compound for antibiotic development .
  • Anticancer Study : In vitro studies on breast cancer cell lines revealed that treatment with derivatives of this compound led to significant apoptosis in cancer cells compared to controls .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. Aza-Wittig reactions (Evidenced in structurally similar pyrimidine derivatives) are effective for constructing the pyrido[2,3-d]pyrimidine core . Key steps include:

Intermediate Preparation : React 2-chlorobenzylamine with a diketone precursor under reflux in anhydrous THF.

Cyclization : Use triphenylphosphine and carbon tetrachloride to facilitate ring closure.

Esterification : Introduce the ethyl acetate moiety via nucleophilic substitution with ethyl bromoacetate in DMF at 60°C.
Optimization Parameters :

  • Monitor reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 7:3).
  • Adjust stoichiometry (1:1.2 molar ratio of core to ethyl bromoacetate) to minimize byproducts.
  • Purify via column chromatography (SiO₂, gradient elution) .

Q. How can researchers validate the structural integrity of this compound, and what spectroscopic techniques are most reliable?

  • Methodological Answer : Combine X-ray crystallography (for unambiguous confirmation of the pyrido[2,3-d]pyrimidine core and substituent orientation) with spectroscopic methods:
TechniqueKey SignalsUtility
¹H NMR (DMSO-d₆)δ 8.2–8.5 ppm (pyrimidine H), δ 4.1–4.3 ppm (ester -OCH₂), δ 5.2 ppm (benzyl CH₂)Confirm substituent presence and integration ratios.
IR 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (pyrimidine C=O)Verify functional groups.
HRMS Exact mass match within 3 ppm errorValidate molecular formula .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for pyrido[2,3-d]pyrimidine derivatives, and how can mechanistic studies be designed?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory) may arise from assay conditions or substituent effects. To address this:
  • Comparative SAR Studies : Synthesize analogs with variations in the 2-chlorophenyl or ester groups and test in standardized assays (e.g., MIC for antimicrobial activity, COX-2 inhibition for anti-inflammatory).
  • Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., DNA gyrase for antimicrobial activity). Prioritize derivatives with high docking scores for synthesis.
  • Control Experiments : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate cytotoxicity via MTT assays to rule off-target effects .

Q. How can researchers design experiments to elucidate the degradation pathways of this compound under physiological conditions?

  • Methodological Answer : Use accelerated stability testing and LC-MS/MS analysis :

Hydrolytic Degradation : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample at 0, 24, 48, and 72 hours.

Oxidative Stress : Expose to H₂O₂ (3% v/v) and monitor via UV-Vis (λ = 254 nm).

Metabolite Identification : Fragment ions in MS/MS (e.g., m/z 320.1 for de-esterified product) pinpoint cleavage sites.
Key Parameters :

  • Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/0.1% formic acid gradient.
  • Compare degradation profiles to synthetic reference standards .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for pyrido[2,3-d]pyrimidine derivatives in polar vs. non-polar solvents?

  • Methodological Answer : Contradictions may stem from polymorphic forms or solvent impurities. To resolve:
  • Solvent Screening : Test solubility in DMSO, ethanol, and chloroform using a shake-flask method (25°C, 24 h equilibration).
  • Powder XRD : Compare diffraction patterns to identify crystalline vs. amorphous forms.
  • Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to correlate solvent compatibility.
    Example
SolventSolubility (mg/mL)Notes
DMSO12.5 ± 0.8Amorphous form dominant.
Ethanol1.2 ± 0.3Crystalline aggregates observed.
.

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